N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide
Description
N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide is a chemical compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylanilino group and a sulfanylidenemethyl group attached to a 3-methylbutanamide backbone .
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2OS/c1-4-11-5-7-12(8-6-11)15-14(18)16-13(17)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
BVQQYNJXBRAYGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide typically involves the reaction of 4-ethylaniline with a suitable thiocarbonyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Similar structure but lacks the ethylanilino group.
N,N’-diethylthiourea: Contains two ethyl groups instead of the ethylanilino group.
N-methyl-N’-phenylthiourea: Similar structure but with a methyl group instead of the ethylanilino group.
Uniqueness
N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
